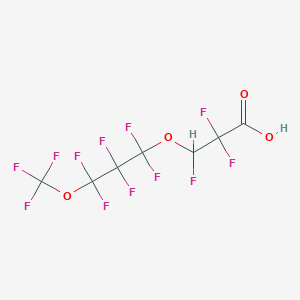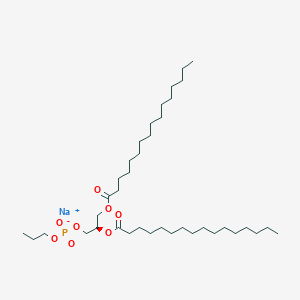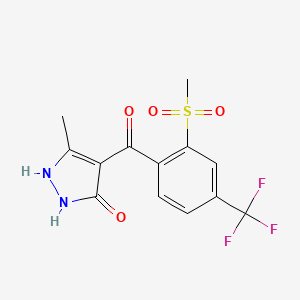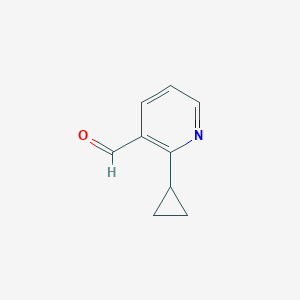
2-环丙基烟醛
描述
2-Cyclopropylnicotinaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid, and it has been found to exhibit interesting biochemical and physiological effects. In
科学研究应用
环丙基硼酸酯的合成
研究人员利用类似于2-环丙基烟醛的醛来合成环丙基硼酸酯,这是有机合成中的关键中间体。“加纳”醛已被用于通过非对映选择性环丙烷化制备相应的炔烃和烯基硼酸酯。这些酯促进了受保护的氨基醇和氨基酸的合成,展示了环丙基在复杂分子构建中的多功能性 (Pietruszka, Witt, & Frey, 2003)。
四氢呋喃合成
环丙基与醛的反应性已被用于高度非对映选择性地合成四氢呋喃,这是许多天然产物和药理活性化合物中的核心结构。这种一步法使用供体-受体环丙烷和醛,强调了环丙基在构建区域定义的四氢呋喃中的作用,表明了环丙基中间体可实现的结构多样性 (Pohlhaus & Johnson, 2005)。
四氢吡喃的构建
进一步证明了环丙基的效用,与2-环丙基烟醛的结构类似的2-芳基环丙基甲醇已被用作与脂肪醛反应中的均烯基芳基醇的替代品。该过程涉及CH2Cl2中的SnCl4,导致有效的普林斯环化,产生顺式-2,6-二取代的四氢吡喃。该方法已应用于合成复杂的分子,如 (±)-中叶洛宾,突出了环丙基对药学化学支架生成的贡献 (Yadav, Verma, Kumar, & Hulikal, 2014)。
醛的均烯基硼化和顺丁烯基硼化
环丙烷化的烯丙基和丁烯基试剂与醛的反应,产生双均烯基和顺丁烯基化的醇,例证了环丙基在选择性合成中的作用。这些反应通过齐默尔曼-特拉克斯勒过渡态进行,可以高度选择性地生成具有显着立体化学复杂性的产物,这对于开发药理活性化合物至关重要 (Pei & Krauss, 2011)。
属性
IUPAC Name |
2-cyclopropylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-2-1-5-10-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHNOKBURGCYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726469 | |
| Record name | 2-Cyclopropylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylnicotinaldehyde | |
CAS RN |
921760-70-5 | |
| Record name | 2-Cyclopropyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921760-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)


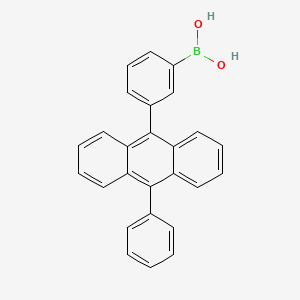
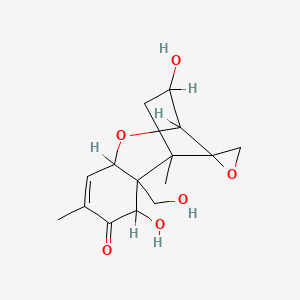
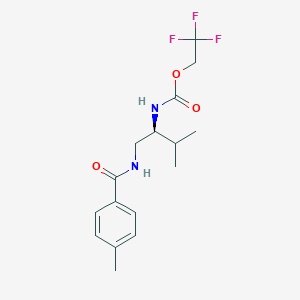
![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)

